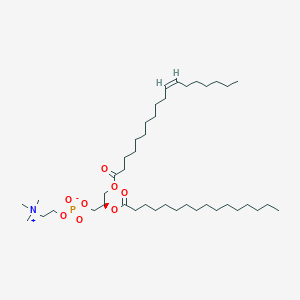
2-Cyano-1,1,3-trichloro-1,3,3-trifluoropropan-2-yl acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-1,1,3-trichloro-1,3,3-trifluoropropan-2-yl acrylate is a chemical compound characterized by its unique structure, which includes cyano, trichloro, and trifluoropropan-2-yl groups attached to an acrylate moiety
Vorbereitungsmethoden
The synthesis of 2-Cyano-1,1,3-trichloro-1,3,3-trifluoropropan-2-yl acrylate typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of a cyano-containing compound with a trichloro-trifluoropropan-2-yl acrylate precursor. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Analyse Chemischer Reaktionen
2-Cyano-1,1,3-trichloro-1,3,3-trifluoropropan-2-yl acrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of less oxidized derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Wissenschaftliche Forschungsanwendungen
2-Cyano-1,1,3-trichloro-1,3,3-trifluoropropan-2-yl acrylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Industry: The compound is used in the production of specialized materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-Cyano-1,1,3-trichloro-1,3,3-trifluoropropan-2-yl acrylate involves its interaction with specific molecular targets and pathways. The cyano, trichloro, and trifluoropropan-2-yl groups contribute to its reactivity and ability to form stable complexes with various molecules. These interactions can lead to changes in the structure and function of the target molecules, resulting in the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
2-Cyano-1,1,3-trichloro-1,3,3-trifluoropropan-2-yl acrylate can be compared with other similar compounds, such as:
Cyanoperfluoroalkylacrylates: These compounds have similar structures but differ in the degree of halogenation and the specific halogens present.
Cyanochloroperfluoroalkylacrylates: These compounds contain chlorine atoms in addition to fluorine, which can affect their reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C7H3Cl3F3NO2 |
|---|---|
Molekulargewicht |
296.5 g/mol |
IUPAC-Name |
(1,1,3-trichloro-2-cyano-1,3,3-trifluoropropan-2-yl) prop-2-enoate |
InChI |
InChI=1S/C7H3Cl3F3NO2/c1-2-4(15)16-5(3-14,6(8,9)11)7(10,12)13/h2H,1H2 |
InChI-Schlüssel |
UWUDPZLUUWIARW-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OC(C#N)(C(F)(F)Cl)C(F)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![10,13-dimethyl-17-[(E)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12062622.png)
![2-Amino-5-[[3-butylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12062637.png)

